3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Biological Activity
3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a sulfonamide group, a piperidine moiety, and a pyrido[2,3-d]pyrimidinone core. The combination of these functional groups suggests diverse pharmacological properties, particularly in the realms of anti-cancer and anti-inflammatory activities.
The molecular formula for this compound is C20H20N4O4S, with a molecular weight of approximately 412.5 g/mol. Its structural complexity allows for various interactions with biological targets, which can lead to significant therapeutic effects.
Property | Value |
---|---|
Molecular Formula | C20H20N4O4S |
Molecular Weight | 412.5 g/mol |
CAS Number | 2034225-29-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may modulate enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other sulfonamide derivatives known for their antibacterial properties.
- Receptor Modulation : It may also bind to receptors involved in inflammatory responses or cancer cell proliferation, leading to altered signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structural features show promising anticancer activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A detailed investigation into the structure-activity relationship (SAR) of related compounds suggests that the presence of the piperidine and pyrimidine rings enhances their potency against various cancer cell lines.
Anti-inflammatory Effects
The presence of the dihydrobenzofuran moiety may contribute to anti-inflammatory properties. Compounds derived from benzofuran have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study evaluated a series of pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that derivatives with similar structures exhibited IC50 values ranging from 0.5 μM to 5 μM, showcasing significant cytotoxicity compared to control treatments .
-
Anti-inflammatory Research :
- Another investigation focused on the anti-inflammatory potential of benzofuran derivatives. Compounds were tested for their ability to inhibit nitric oxide production in macrophages, revealing that certain derivatives significantly reduced NO levels at concentrations as low as 1 μM .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-20-17-2-1-8-21-19(17)22-13-24(20)15-5-9-23(10-6-15)29(26,27)16-3-4-18-14(12-16)7-11-28-18/h1-4,8,12-13,15H,5-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTIPXBUXGETBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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